![molecular formula C8H5FO3 B1320512 2-Fluoro-5-formylbenzoic acid CAS No. 550363-85-4](/img/structure/B1320512.png)
2-Fluoro-5-formylbenzoic acid
Overview
Description
2-Fluoro-5-formylbenzoic acid is a versatile chemical compound used in various applications in the pharmaceutical and chemical industries . It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, as well as dyes and pigments . The molecular weight of this compound is 168.12 .
Synthesis Analysis
The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves taking 2-fluoro-5-formyl benzoic acid as a raw material and reacting it with 1-substitutent piperazine .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-formylbenzoic acid is C8H5FO3 . The InChI code for this compound is 1S/C8H5FO3/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-4H, (H,11,12) and the InChI key is XZUFXXPSLGVLFC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-5-formylbenzoic acid is a solid at room temperature . It has a boiling point of 174-179°C . The density of this compound is 1.4±0.1 g/cm3 .Scientific Research Applications
Pharmaceutical Industry
“2-Fluoro-5-formylbenzoic acid” is used as a precursor in the synthesis of various pharmaceuticals . It plays a crucial role in the development of new drugs and treatments.
Antihistamines and Antidepressants
In the pharmaceutical industry, this compound is specifically used in the synthesis of antihistamines and antidepressants . These are medications used to treat conditions such as allergies and depression, respectively.
Dyes and Pigments
“2-Fluoro-5-formylbenzoic acid” is also used in the production of dyes and pigments . These substances are used to impart color to other materials.
Chemical Research
This compound is often used in chemical research due to its unique properties . Researchers can manipulate these properties to explore new chemical reactions and processes.
Analytical Chemistry
“2-Fluoro-5-formylbenzoic acid” is used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are used to separate and identify different components in a sample.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
As an intermediate in organic synthesis, its interaction with its targets likely involves the transfer of the formyl group to other molecules, leading to the formation of new compounds .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in a wide range of biochemical reactions, with the exact pathways depending on the specific context of the synthesis .
Pharmacokinetics
Its physical and chemical properties such as density (14±01 g/cm3), boiling point (3309±270 °C), and melting point (1745-1785ºC) have been reported .
Result of Action
As an intermediate in organic synthesis, its primary effect is likely the formation of new compounds through the transfer of its formyl group .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-formylbenzoic acid can be influenced by various environmental factors. For instance, its storage conditions are recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy .
properties
IUPAC Name |
2-fluoro-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUFXXPSLGVLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594692 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-formylbenzoic acid | |
CAS RN |
550363-85-4 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5BHW29NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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